
N,3-Dimethylbenzenesulfonamide
概要
説明
Synthesis Analysis
The synthesis of N,N-dimethylbenzenesulfonamide derivatives has been described in the literature . The target compounds were obtained through employing a series of heterocyclization reactions utilizing key intermediate hydrazide hydrazone derivatives .Molecular Structure Analysis
The molecular structure of N,3-Dimethylbenzenesulfonamide and its derivatives can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving N,N-dimethylbenzenesulfonamide derivatives have been studied, particularly in the context of their potential as antiproliferative agents .科学的研究の応用
Heteroaromatization and Biological Activity
N,3-Dimethylbenzenesulfonamide derivatives demonstrate significant potential in the field of heteroaromatization, which is a vital chemical process for constructing complex organic structures. One study synthesized 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide and other related compounds, exploring their antimicrobial and antifungal activities. These compounds were characterized through various analytical methods, including IR, 1H-NMR, and mass spectrometry, revealing their potential in biological applications (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Ortho Lithiation and Condensation with Electrophilic Compounds
Research has shown that N,N-Dimethylbenzenesulfonamide can be converted by n-butyllithium to ortho-lithiosulfonamide, which then condenses with various electrophilic compounds to form different chemical structures. This transformation has implications for organic synthesis, leading to the creation of new molecules with potential utility in various scientific domains (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Gas-Liquid Chromatographic Studies
Dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives, which have excellent properties for gas-liquid chromatographic studies. This application is particularly relevant in analyzing substances at the submicrogram level, indicating its utility in precise analytical methods (Vandenheuvel & Gruber, 1975).
Synthesis and Characterization for Computational Study
A new compound derived from this compound was synthesized and characterized for computational studies. The structural and electronic properties of this compound were analyzed using DFT/B3LYP/6-311G++(d,p) level of theory, providing insights into its potential applications in molecular dynamics simulations and interaction with proteins (Murthy et al., 2018).
Structure-Activity Relationship in Anticancer Agents
This compound derivatives were explored for their structure-activity relationship in the context of anticancer agents. Such studies are crucial in understanding how chemical modifications can optimize the pharmacological properties of molecules for cancer therapy (Mun et al., 2012).
Antiproliferative Agents Design and Synthesis
Novel derivatives of this compound were synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research signifies the role of this compound derivatives in developing potential cancer treatments (Bashandy et al., 2014).
Antibacterial and α-Glucosidase Inhibition Studies
New derivatives of N-(2,3-Dimethylphenyl)benzenesulfonamide were synthesized and demonstrated significant antibacterial and α-glucosidase inhibitory activities. These findings are relevant in the development of new drugs for treating bacterial infections and managing diseases like diabetes (Abbasi et al., 2016).
Kinetic Study in Chemical Scrubbers
The kinetics of volatile organic compounds mass transfer in chemical scrubbers using advanced oxidation processes, involving derivatives of this compound, were studied. This research has implications in environmental science and technology, particularly in air treatment applications (Biard et al., 2011).
In Vitro and In Vivo Anti-Pancreatic Cancer Activities
A study on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1, highlighted its in vitro and in vivo anti-cancer activities and pharmacological properties, offering insights into potential pancreatic cancer treatments (Wang et al., 2012).
将来の方向性
The future directions for research on N,3-Dimethylbenzenesulfonamide and its derivatives could involve further exploration of their potential as antiproliferative agents . Additionally, more research is needed to fully understand their mechanism of action and to characterize their physical and chemical properties.
作用機序
Target of Action
Sulfonamides, a class of compounds to which n,3-dimethylbenzenesulfonamide belongs, are known to inhibit carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
It’s known that sulfonamides, in general, inhibit the activity of carbonic anhydrase enzymes . This inhibition disrupts the conversion between carbon dioxide and bicarbonate, leading to a change in pH balance and affecting the transport of carbon dioxide .
Biochemical Pathways
Given its potential inhibition of carbonic anhydrase enzymes, it can be inferred that it may affect pathways related to ph regulation and carbon dioxide transport .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to changes in ph balance and disrupt the normal transport of carbon dioxide at the molecular and cellular levels .
特性
IUPAC Name |
N,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVRTGOWHNMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




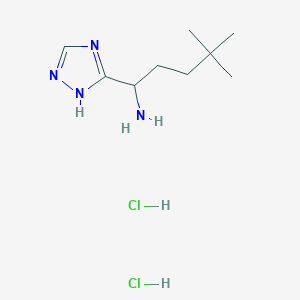
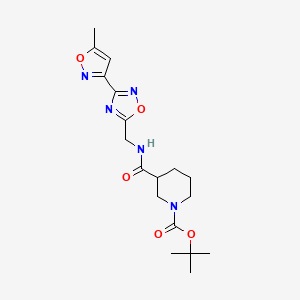
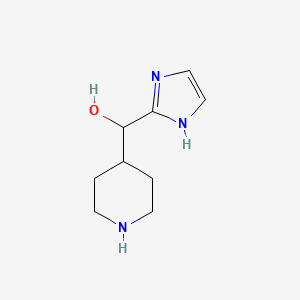
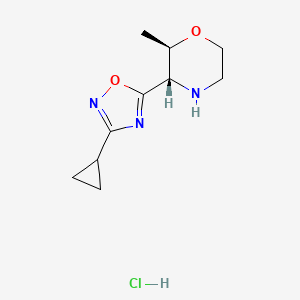
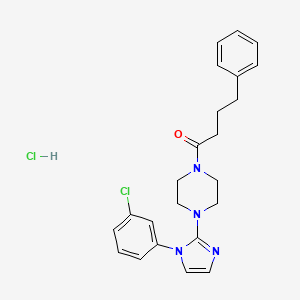
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)
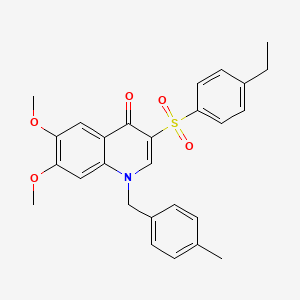
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)
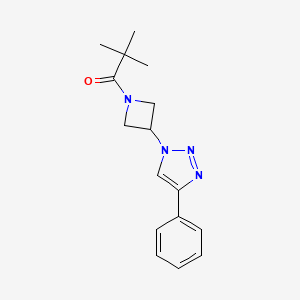
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)
